molecular formula C28H28N4O2 B368557 N-ethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-phenyl acetamide CAS No. 942863-09-4

N-ethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-phenyl acetamide

Katalognummer: B368557
CAS-Nummer: 942863-09-4
Molekulargewicht: 452.5g/mol
InChI-Schlüssel: TVLUCJIIZAFEHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzimidazole Derivatives in Medicinal Chemistry

Benzimidazole derivatives represent one of the most significant classes of heterocyclic compounds in modern pharmaceutical research, distinguished by their fused benzene and imidazole ring structure that provides exceptional structural diversity through selective substitution patterns. The fundamental scaffold consists of a conjugated ring system where a benzene ring is fused with a five-membered imidazole ring containing two nitrogen atoms, creating a pharmacophore that closely resembles naturally occurring biomolecules. This structural similarity to nucleotides and other essential biological compounds contributes to their remarkable therapeutic versatility and explains their widespread adoption in drug development programs worldwide.

The importance of benzimidazole derivatives in medicinal chemistry cannot be overstated, as evidenced by their presence in numerous marketed pharmaceutical agents including proton pump inhibitors such as omeprazole and lansoprazole, antiparasitic drugs like albendazole and mebendazole, and various other therapeutic compounds. Recent research has demonstrated that benzimidazole-based compounds exhibit potent activities against diverse pathological conditions, including cancer, infectious diseases, inflammatory disorders, and neurological conditions. The ability to modify the benzimidazole core through strategic substitutions has enabled medicinal chemists to fine-tune pharmacological properties, optimize selectivity for specific biological targets, and minimize adverse effects while maintaining therapeutic efficacy.

Contemporary studies have revealed that benzimidazole derivatives function through multiple mechanisms of action, including enzyme inhibition, DNA intercalation, protein binding, and modulation of cellular signaling pathways. The structural versatility of these compounds allows for rational drug design approaches where computational methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship analyses guide the development of optimized derivatives. This systematic approach has led to the identification of benzimidazole compounds with enhanced potency, improved pharmacokinetic profiles, and reduced toxicity compared to earlier generations of drugs.

Significance of Acetamide Functional Groups in Bioactive Compounds

Acetamide functional groups occupy a central position in medicinal chemistry due to their unique chemical properties and biological activities that span multiple therapeutic areas. The acetamide moiety, characterized by its amide linkage, serves as both a pharmacophore and a structural linker that can significantly influence the overall biological profile of drug molecules. Research has consistently demonstrated that acetamide derivatives possess remarkable anti-inflammatory, analgesic, antimicrobial, and enzyme inhibitory properties, making them valuable scaffolds for drug discovery and development programs.

The mechanism of action of acetamide derivatives often involves selective inhibition of cyclooxygenase enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. Studies have shown that compounds containing acetamide groups can achieve high selectivity for COX-2 over COX-1, thereby reducing gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs. The acetamide functional group can form hydrogen bonds with amino acid residues in enzyme active sites, as demonstrated through molecular docking studies that reveal interactions with key residues such as Trp 387 and Ser 353 in the COX-2 enzyme.

Beyond their anti-inflammatory properties, acetamide derivatives have demonstrated significant potential in treating various other conditions including bacterial infections, cancer, and neurological disorders. The synthetic versatility of acetamide compounds allows for extensive structural modifications that can enhance bioavailability, improve target selectivity, and optimize pharmacokinetic parameters. Recent investigations have particularly focused on developing acetamide-based prodrugs that can overcome limitations such as poor solubility, chemical instability, and rapid metabolism while maintaining therapeutic effectiveness.

Historical Context of Benzimidazole-Pyrrolidine Hybrid Molecules

The development of benzimidazole-pyrrolidine hybrid molecules represents a significant advancement in medicinal chemistry, arising from the recognition that combining multiple pharmacophores can produce compounds with enhanced biological activities and novel mechanisms of action. Historical research into these hybrid systems began with the observation that both benzimidazole and pyrrolidine rings independently contribute valuable pharmacological properties, leading to the hypothesis that their combination could yield synergistic therapeutic effects. Early studies focused on understanding how the spatial arrangement and linker groups between these moieties influence overall biological activity and target selectivity.

The pyrrolidine ring system brings unique conformational properties to hybrid molecules, with its five-membered saturated ring providing specific three-dimensional arrangements that can enhance binding affinity to biological targets. Research has shown that pyrrolidine-containing compounds often exhibit improved permeability across biological membranes and enhanced metabolic stability compared to their linear counterparts. The incorporation of substituents on the pyrrolidine ring, such as the 4-methylphenyl group found in the target compound, can further modulate biological activity by influencing hydrophobic interactions and electronic properties.

Recent developments in benzimidazole-pyrrolidine hybrid chemistry have been driven by advances in synthetic methodologies and computational drug design approaches. Microwave-assisted synthesis, green chemistry protocols, and solid-phase synthesis techniques have enabled researchers to efficiently prepare diverse libraries of these complex molecules for biological evaluation. The success of compounds like those described in recent literature, where benzimidazole-pyrrolidine hybrids demonstrated significant anticancer and enzyme inhibitory activities, has validated this approach and encouraged further exploration of this chemical space.

Molecular Classification and Nomenclature of N-ethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-phenyl acetamide

This compound represents a sophisticated multi-component molecular architecture that integrates four distinct pharmacologically relevant moieties within a single chemical entity. The systematic nomenclature reflects the complex structural hierarchy, beginning with the central benzimidazole core that serves as the primary scaffold, followed by the pyrrolidine ring system bearing a 4-methylphenyl substituent, and culminating in the N-ethyl-N-phenyl acetamide functionality. This intricate molecular design exemplifies contemporary approaches to drug discovery where multiple bioactive fragments are strategically combined to create compounds with potentially enhanced therapeutic profiles.

The molecular formula C28H28N4O2 indicates a substantial organic molecule with a molecular weight of 452.5 g/mol, placing it within the optimal range for oral drug candidates according to Lipinski's rule of five and related drug-likeness criteria. The presence of four nitrogen atoms distributed across the benzimidazole and pyrrolidine rings, along with the acetamide carbonyl groups, provides multiple sites for hydrogen bonding interactions with biological targets. The aromatic rings contribute to hydrophobic interactions and π-π stacking possibilities, while the aliphatic components offer conformational flexibility that may be crucial for optimal binding to protein targets.

From a chemical classification perspective, this compound belongs to the broader category of benzimidazole derivatives but can be more specifically classified as a benzimidazole-pyrrolidine-acetamide hybrid or conjugate. The structural complexity allows for multiple modes of biological activity, potentially enabling the compound to function as a multi-target agent capable of simultaneously modulating different biological pathways. The strategic placement of the 4-methylphenyl group on the pyrrolidine ring and the N-ethyl-N-phenyl substitution on the acetamide moiety suggest careful optimization for specific binding interactions and pharmacokinetic properties.

Eigenschaften

IUPAC Name

N-ethyl-2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2/c1-3-30(22-9-5-4-6-10-22)27(34)19-32-25-12-8-7-11-24(25)29-28(32)21-17-26(33)31(18-21)23-15-13-20(2)14-16-23/h4-16,21H,3,17-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLUCJIIZAFEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-ethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-phenyl acetamide, with the CAS number 942863-09-4, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC28H28N4O2
Molecular Weight452.5 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzimidazole core through condensation reactions.
  • Introduction of the pyrrolidine ring via cyclization methods.
  • Acetylation to form the final product.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that related benzimidazole derivatives demonstrated effective inhibition against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis .

Anticonvulsant Activity

Preliminary studies suggest that analogs of this compound may possess anticonvulsant properties. In animal models, certain derivatives displayed activity against maximal electroshock-induced seizures, indicating potential therapeutic applications in epilepsy management . The structure–activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing anticonvulsant efficacy.

The proposed mechanisms underlying the biological activity of this compound include:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or neurotransmitter regulation.
  • Receptor Modulation : It might interact with neurotransmitter receptors such as serotonin (5-HT) and dopamine (D2) receptors, contributing to its psychoactive effects .

Case Study 1: Antibacterial Evaluation

A recent study evaluated the antibacterial activity of a series of benzimidazole derivatives, including N-ethyl compounds. The results showed that at concentrations as low as 100 µg/mL, significant cell membrane disruption occurred in Xanthomonas oryzae, leading to cell death . Scanning electron microscopy (SEM) images confirmed morphological changes indicative of membrane damage.

Case Study 2: Anticonvulsant Screening

In another investigation focusing on anticonvulsant properties, various derivatives were tested in standard seizure models. The most active compounds were found to significantly reduce seizure duration and frequency compared to controls, suggesting a promising avenue for further development .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds in the benzimidazole class. For instance, compounds with similar structures have shown significant growth inhibition against various cancer cell lines, suggesting that N-ethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-phenyl acetamide may exhibit comparable effects .

The compound's unique structure allows for exploration in biological assays to assess its antimicrobial and anticancer activities.

Antimicrobial Properties

Research into similar benzimidazole derivatives indicates potential antimicrobial effects, which may extend to this compound. Investigations into structure-activity relationships (SAR) could provide insights into optimizing its efficacy against microbial pathogens .

Industrial Applications

In addition to medicinal uses, this compound can serve as a building block in synthetic chemistry. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

Synthesis of Advanced Materials

The compound can be utilized in the synthesis of advanced materials due to its reactivity. Its incorporation into polymer matrices or as a catalyst precursor could lead to innovative applications in material science.

Case Study: Anticancer Evaluation

A study focused on similar compounds demonstrated substantial anticancer activity against several cell lines, including OVCAR-8 and HCT-116, with percent growth inhibitions exceeding 75% . This suggests that this compound may warrant similar investigations.

Case Study: Antimicrobial Screening

Another investigation into benzimidazole derivatives revealed promising antimicrobial activity, prompting further exploration of N-ethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-y]benzimidazolyl}-N-phenyl acetamide in this context .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Benzimidazole Derivatives ()

The following compounds share structural motifs with the target molecule, particularly the benzimidazole core and substituted acetamide/pyrrolidinone groups:

Compound Name Substituents Molecular Weight Melting Point (°C) Yield (%) Key Features
2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide (12) 3-Methylphenyl, hydrazide 418 194–195 65 Hydrazide side chain; 3-methyl substitution
4-{1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)-2-pyrrolidinone (13) 3-Methylphenyl, pyrazole - 138–139 53 Pyrazole substituent; lower thermal stability
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-{2-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide (14) 3-Methylphenyl, pyrrole 442 204 (decomp.) 67 Pyrrole substituent; decomposition at 204°C

Key Observations :

  • Substituent Position: The target compound’s 4-methylphenyl group (vs.
  • Side Chains : Compound 12’s hydrazide group contrasts with the target’s N-ethyl-N-phenyl acetamide, which could reduce polarity and increase lipophilicity.
  • Thermal Stability : Compound 14’s decomposition at 204°C suggests that pyrrole substituents may destabilize the structure compared to the target’s simpler acetamide side chain.

Acetamide Derivatives with Pharmacological Relevance (–6)

Compound Name Core Structure Key Features
N’-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide - N- (3-nitrophenyl) acetamide (BK) Benzimidazole, nitro group Anti-inflammatory potential; nitro group may enhance reactivity
N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (ortho-methyl acetylfentanyl) Piperidine, acetamide Opioid analog; emphasizes acetamide’s role in CNS targeting

Key Observations :

  • Functional Groups : The target’s acetamide group is less polar than BK’s hydroxyacetohydrazide, which may improve membrane permeability.
  • Pharmacological Context: Unlike opioid-like acetamides (), the target’s benzimidazole-pyrrolidinone scaffold may favor non-opioid applications (e.g., anti-inflammatory or kinase inhibition).

Vorbereitungsmethoden

Key Cyclization Steps

  • Michael Addition : Itaconic acid reacts with aniline derivatives to form a diketone intermediate.

  • Cyclization : The diketone undergoes intramolecular aldol condensation in acidic conditions, forming the pyrrolidinone ring.

  • Oxidation : Ketone groups are introduced using mild oxidizing agents like pyridinium chlorochromate (PCC).

Reaction yields for analogous pyrrolidinone syntheses range from 65% to 85%, depending on substituent bulkiness.

Coupling of Benzimidazole and Pyrrolidinone Moieties

Linking the benzimidazole core to the pyrrolidinone ring requires selective functionalization. Source demonstrates N-alkylation of benzimidazoles using alkyl bromides or dimethyl carbonate (DMC). For example, 2-phenyl-1H-benzimidazole reacts with DMC at 140°C to yield N-methyl derivatives with 83% efficiency. Adapting this method, the pyrrolidinone fragment—functionalized with a leaving group (e.g., bromide)—can undergo nucleophilic substitution with the benzimidazole’s nitrogen.

Reaction Conditions

  • Base : Sodium carbonate in dimethyl sulfoxide (DMSO) facilitates deprotonation of the benzimidazole NH group.

  • Temperature : Room temperature for less reactive alkylators (e.g., C₃–C₇ bromides); elevated heat for DMC.

  • Solvent : DMSO enhances solubility of polar intermediates.

Introduction of the N-Ethyl-N-Phenyl Acetamide Group

The final step involves coupling the intermediate with N-ethyl-N-phenyl acetamide. Source outlines amide bond formation using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). For instance, reacting a pyrrolidine derivative with but-2-ynamide in dichloromethane (DCM) with EDCI yields the desired acetamide.

Optimization Data

ParameterConditionYield (%)
Coupling ReagentEDCI vs. DCC78 vs. 72
SolventDCM vs. THF82 vs. 68
Reaction Time12 h vs. 24 h85 vs. 88

Data adapted from analogous syntheses in and.

Purification and Characterization

Final purification employs silica gel column chromatography or recrystallization. Source reports recrystallization in ethanol to achieve >95% purity for benzimidazole acetamides. Characterization via NMR and FTIR confirms structural integrity:

  • ¹H NMR : Aromatic protons appear at δ 7.12–7.98 ppm; N–CH₂ groups resonate at δ 3.96–4.31 ppm.

  • FTIR : C═N and C═C stretches at 1670–1522 cm⁻¹.

Challenges and Innovations

Steric Hindrance

Bulky substituents on the benzimidazole nitrogen (e.g., pyrrolidinone) reduce alkylation yields. Source notes that longer alkyl chains (C₇H₁₅) decrease efficiency to 65% compared to 98% for methyl groups.

Catalytic Advances

Green chemistry approaches, such as polymer-supported catalysts (PVP-TfOH) and flow chemistry, improve sustainability and scalability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.